molecular formula C13H16NO5P B1348183 Diethyl (phthalimidomethyl)phosphonate CAS No. 33512-26-4

Diethyl (phthalimidomethyl)phosphonate

Cat. No. B1348183
CAS RN: 33512-26-4
M. Wt: 297.24 g/mol
InChI Key: IUZMHUAHKBHJFY-UHFFFAOYSA-N
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Description

Diethyl (phthalimidomethyl)phosphonate is a chemical compound with the molecular formula C₁₃H₁₆NO₅P . It is used in Horner-Wadsworth-Emmons reactions and in the preparation of macrocyclic phosphorous acid analogs as inhibitors of HCV-NS3 protease . It is also used in the synthesis of dendrimer-based pH-responsive MRI contrast agents .


Synthesis Analysis

The synthesis of diethyl (phthalimidomethyl)phosphonate has been reported in several studies . The methods often involve the use of harsh and poorly selective reaction conditions . A mild method for the modular preparation of phosphonylated derivatives, including diethyl (phthalimidomethyl)phosphonate, has been reported, which is based on chemoselective activation with triflic anhydride .


Molecular Structure Analysis

The molecular structure of diethyl (phthalimidomethyl)phosphonate consists of a phthalimide group attached to a phosphonate group via a methylene bridge . The compound has a molecular weight of 297.24 g/mol . The InChI string representation of the molecule is InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 .


Chemical Reactions Analysis

Diethyl (phthalimidomethyl)phosphonate is used in Horner-Wadsworth-Emmons reactions . It is also used in the preparation of macrocyclic phosphorous acid analogs as inhibitors of HCV-NS3 protease . Additionally, it is used in the synthesis of dendrimer-based pH-responsive MRI contrast agents .


Physical And Chemical Properties Analysis

Diethyl (phthalimidomethyl)phosphonate is a compound with the molecular formula C₁₃H₁₆NO₅P and a molecular weight of 297.24 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds .

Scientific Research Applications

Synthesis of Tripeptide Analogs

Diethyl phthalimidomethyl phosphonate has been used in the synthesis of tripeptide analogs. This process involves chlorinating diethyl phthalimidomethyl phosphonate to produce phosphonomonochloridate, which is then coupled with amino acid ethyl esters to form dipeptides. These dipeptides are instrumental in producing tripeptide analogs in good yields (Yamauchi, Kinoshita, & Imoto, 1972).

Development of Novel Heterocycles

Diethyl (1-methyl-2-phthalimidoethyl)phosphonate, a variant of diethyl phthalimidomethyl phosphonate, was attempted in the Michaelis-Becker reaction to synthesize new heterocycles, notably (oxazolo[2,3-a]isoindolyl)phosphonates and -phosphinates. These compounds represent a new class of heterocycles with potential applications in various scientific fields (Neidlein, Greulich, & Kramer, 1993).

Application in Luminescence Studies

Diethyl(phthalimidomethyl)phosphonate (DPIP) was used in the luminescence study of praseodymium complexes. Its role was crucial in the spectroscopic properties assessment of these complexes, particularly in evaluating absorption and luminescence spectra, thus aiding in understanding the intramolecular energy transfer in these compounds (Pawlicki & Lis, 2011).

Use in Corrosion Inhibitors Study

In the study of corrosion inhibitors for mild steel in hydrochloric acid, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, a derivative of diethyl phthalimidomethyl phosphonate, was synthesized and investigated. Its effectiveness in reducing steel corrosion illustrates the broader applicability of diethyl phthalimidomethyl phosphonate derivatives in industrial applications (Gupta et al., 2017).

Flame Retardancy in Cotton Fabric

Research into the flame retardant properties of triazine-phosphonate derivatives on cotton fabrics utilized derivatives of diethyl phthalimidomethyl phosphonate. This highlights its potential use in enhancing the flame retardancy of textiles, contributing to safer fabric materials (Nguyen et al., 2015).

properties

IUPAC Name

2-(diethoxyphosphorylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZMHUAHKBHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365641
Record name Diethyl (phthalimidomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (phthalimidomethyl)phosphonate

CAS RN

33512-26-4
Record name Diethyl (phthalimidomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]phosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Lis, G Pawlicki - Journal of luminescence, 2010 - Elsevier
Complexation and photophysical properties of complexes of lanthanide ions, Ln(III), with diethyl(phthalimidomethyl)phosphonate ligand, DPIP, were studied. Interactions between Ln(III) …
Number of citations: 14 www.sciencedirect.com
AF Richards, CM Beavers - Dalton Transactions, 2012 - pubs.rsc.org
A cationic, pentanuclear aluminium phosphonate cage, [L4Al5Cl6(THF)6]Cl, 1, supported by (phthalimidomethyl) phosphonate, (L), has been synthesized and characterized. This …
Number of citations: 10 pubs.rsc.org
G Pawlicki, S Lis - Optical Materials, 2011 - Elsevier
Spectroscopic properties of Pr(III) complexes with diethyl(phthalimidomethyl)phosphonate (DPIP) and diethyl(2-oxo-2phenylethyl)phosphonate (DEPP) ligands were studied using …
Number of citations: 11 www.sciencedirect.com
S Chen, CH Lin, DS Kwon, CT Walsh… - Journal of medicinal …, 1997 - ACS Publications
Three phosphapeptides designed to mimic two distinct tetrahedral intermediates formed during either the synthesis or hydrolysis of glutathionylspermidine (Gsp) were synthesized and …
Number of citations: 63 pubs.acs.org
K Yamauchi, M Kinoshita, M Imoto - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
… to produce N-bromomethylphthalimide in a 78%, yield, the latter substance was then allowed to react with triethyl phosphite to generate diethyl phthalimidomethylphosphonate (I) in an …
Number of citations: 57 www.journal.csj.jp
S Backx, A Dejaegere, A Simoens… - European Journal of …, 2023 - Wiley Online Library
Organophosphorus compounds such as phosphonamidates are gaining attention across different fields of chemistry, with interesting applications as pharmaceuticals, or pesticides. …
E Villemin, B Elias, R Robiette, K Robeyns, MF Herent… - Tetrahedron letters, 2011 - Elsevier
The synthesis of novel [4+2] cycloadducts by Diels–Alder (DA) reaction between diethyl 1-phosphono-1,3-butadiene and cyclic CC and NN dienophiles, such as maleimide and 1,2,4-…
Number of citations: 16 www.sciencedirect.com
E Villemin, B Elias, J Marchand-Brynaert - Journal of Molecular Structure, 2013 - Elsevier
An original Eu(III) complex with a phosphonated half-cage ligand (CCNPh) was synthesized and characterized. Coordination between Eu(III) and the selected ligand was investigated …
Number of citations: 2 www.sciencedirect.com
R Hirschmann, KM Yager, CM Taylor… - Journal of the …, 1997 - ACS Publications
A series of phosphonochloridates was prepared from the corresponding phosphonate monoesters, and their reactions with alcohols, amines, and the bisnucleophile 4-aminobutan-1-ol …
Number of citations: 96 pubs.acs.org
EV Sharova, OI Artyushin, AN Turanov… - … European Journal of …, 2012 - Springer
A ligand system containing three carbamoylmethylphosphine oxide (CMPO) moieties attached to a tripodal platform with a central nitrogen atom has been synthesized for metal …
Number of citations: 34 link.springer.com

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